molecular formula C11H14N2O B1416335 4-[(Cyclopropylamino)methyl]benzamide CAS No. 1019446-07-1

4-[(Cyclopropylamino)methyl]benzamide

Cat. No.: B1416335
CAS No.: 1019446-07-1
M. Wt: 190.24 g/mol
InChI Key: WDUNEPWIKGTGMV-UHFFFAOYSA-N
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Description

4-[(Cyclopropylamino)methyl]benzamide is a chemical compound with the molecular formula C11H14N2O It is a benzamide derivative, characterized by the presence of a cyclopropylamino group attached to the benzamide structure

Safety and Hazards

4-((Cyclopropylamino)methyl)benzamide is harmful if swallowed and is suspected of causing genetic defects . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to take measures to prevent the build-up of electro-static charge .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylamino)methyl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions .

Industrial Production Methods

Industrial production methods for benzamide derivatives, including this compound, often involve high-temperature reactions between carboxylic acids and amines. These methods are designed to be scalable and efficient, ensuring the production of large quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylamino)methyl]benzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may produce various substituted benzamides .

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylamino)methyl]benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(Cyclopropylamino)methyl]benzamide include other benzamide derivatives such as:

Uniqueness

What sets this compound apart from its similar compounds is its unique cyclopropylamino group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(cyclopropylamino)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)9-3-1-8(2-4-9)7-13-10-5-6-10/h1-4,10,13H,5-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUNEPWIKGTGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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